Triprolidine hydrochloride monohydrate

Description

Contextualizing First-Generation Histamine (B1213489) H1 Receptor Antagonists

First-generation histamine H1 receptor antagonists represent the earliest class of drugs developed to block the action of histamine at the H1 receptor. wikipedia.org These agents function as inverse agonists, meaning they bind to the H1 receptor and stabilize it in its inactive conformation, thereby opposing the effects of histamine. wikipedia.orgnih.gov This action helps to temporarily relieve symptoms associated with allergic reactions, such as sneezing, runny nose, and itching. patsnap.comdrugbank.com

A defining characteristic of this class is its lack of receptor selectivity. wikipedia.org In addition to their primary action on histamine H1 receptors, these compounds often interact with other receptors, including cholinergic muscarinic, α-adrenergic, and serotonin (B10506) receptors. wikipedia.orgnih.gov Furthermore, their chemical nature allows them to cross the blood-brain barrier and engage with H1 receptors in the central nervous system (CNS). nih.govpatsnap.comyoutube.com This CNS penetration is a key differentiator from the later-developed second-generation antihistamines. youtube.comnih.gov

Table 1: Core Characteristics of First-Generation H1 Receptor Antagonists

| Characteristic | Description |

|---|---|

| Mechanism of Action | Function as inverse agonists at the histamine H1 receptor, shifting the equilibrium toward an inactive state. wikipedia.orgnih.gov |

| Receptor Selectivity | Low selectivity, with potential interactions at muscarinic, α-adrenergic, and serotonin receptors. wikipedia.orgnih.gov |

| Blood-Brain Barrier | Capable of crossing the blood-brain barrier, leading to effects on the central nervous system. patsnap.comyoutube.com |

| Therapeutic Use | Employed in the symptomatic relief of various histamine-mediated allergic conditions. wikipedia.orgpediatriconcall.com |

Significance of Triprolidine (B1240482) Hydrochloride Monohydrate in Pharmacological Studies

Triprolidine hydrochloride monohydrate serves as a classic and potent example of a first-generation H1 antagonist, making it a valuable tool in pharmacological research. medchemexpress.com Its primary mechanism involves competitively binding to the H1 receptor with high affinity, which blocks the effects of endogenous histamine and provides relief from the negative symptoms it induces. patsnap.comdrugbank.compediatriconcall.com

The compound's well-defined action has made it a subject of numerous research initiatives. In preclinical research, one study demonstrated that intrathecal administration of this compound produced a dose-dependent spinal motor and sensory block in rats, highlighting its neurological activity in research models. medchemexpress.com

Pharmacokinetic studies in humans have been conducted to characterize its absorption, distribution, metabolism, and excretion. A phase 1, open-label, randomized, single-dose, crossover trial in 24 healthy adults provided detailed pharmacokinetic parameters. The study found that the time to reach maximum plasma concentration (Tmax) was approximately 1.5 hours, with an elimination half-life of about 4 hours, underscoring its relatively rapid onset and short duration of action. nih.gov

Table 2: Pharmacokinetic Parameters of Triprolidine in Healthy Adults

| Treatment Arm | Cmax (ng/mL) (Arithmetic Mean) | Tmax (hr) (Median) | t½ (hr) (Arithmetic Mean) | AUC₀₋∞ (ng·hr/mL) (Arithmetic Mean) |

|---|---|---|---|---|

| Triprolidine 2.5 mg | 8.4 | 1.5 | 4.0 | 50.4 |

| Triprolidine 5.0 mg | 14.3 | 1.5 | 4.2 | 99.4 |

| Triprolidine 2.5 mg + Pseudoephedrine 60 mg | 9.5 | 1.5 | 4.3 | 64.0 |

Data sourced from a single-dose, 3-way crossover trial in 24 healthy adults. nih.gov

Beyond pharmacokinetics, Triprolidine has been utilized in metabolic and formulation studies. Research has shown that the fungus Cunninghamella elegans can metabolize this compound into hydroxymethyl triprolidine, a known mammalian metabolite. nih.gov This demonstrates the utility of microbial transformation as a method for synthesizing potential metabolites for further toxicological or pharmacological assessment. nih.gov The compound's high water solubility has also made it a model drug for developing and evaluating novel controlled-release oral dosage forms, such as asymmetric membrane tablets designed to modulate its delivery. nih.gov

Propriétés

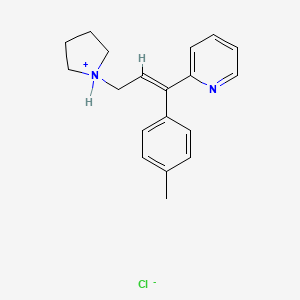

IUPAC Name |

2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2.ClH.H2O/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;;/h2-3,6-12H,4-5,13-15H2,1H3;1H;1H2/b18-11+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZMOIXUFHOLLN-UMVVUDSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2.ClH.H2O, C19H25ClN2O | |

| Record name | TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

486-12-4 (Parent) | |

| Record name | Triprolidine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0021410 | |

| Record name | Triprolidine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triprolidine hydrochloride monohydrate is an odorless white crystalline powder. Bitter taste. (NTP, 1992) | |

| Record name | TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6138-79-0 | |

| Record name | TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triprolidine hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6138-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triprolidine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triprolidine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | triprolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPROLIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAN7R5L890 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

239 to 248 °F (NTP, 1992) | |

| Record name | TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanisms of Action and Molecular Interactions of Triprolidine Hydrochloride Monohydrate

Histamine (B1213489) H1 Receptor Antagonism

Triprolidine's primary mechanism of action is its function as an antagonist at histamine H1 receptors. nih.govdrugbank.comdrugbank.com It effectively blocks the actions of endogenous histamine, a key mediator in allergic and inflammatory responses. drugbank.com This antagonism is the foundation for its use in alleviating symptoms associated with allergic rhinitis and other allergic conditions. drugbank.com

Competitive Binding at Effector Cell Sites

Triprolidine (B1240482) competes with histamine for binding sites on H1 receptors located on various effector cells throughout the body. drugbank.com This competitive inhibition prevents histamine from activating these receptors and initiating the downstream signaling that leads to allergic symptoms. The E-isomer of triprolidine is noted to be significantly more potent than the Z-isomer, highlighting the stereospecificity of its interaction with the H1 receptor binding site.

In the gastrointestinal tract, histamine H1 receptors are present on smooth muscle cells. The binding of histamine to these receptors can lead to smooth muscle contraction. Studies on isolated guinea pig ileum, a standard model for assessing H1 receptor activity, have demonstrated that histamine causes a dose-dependent contraction. Antihistamines like mepyramine have been shown to competitively antagonize this effect, shifting the dose-response curve for histamine to the right. isciii.esbenthamopenarchives.comyoutube.comyoutube.com This indicates that these antagonists, including by extension triprolidine, occupy the H1 receptors on the ileal smooth muscle, thereby preventing histamine-induced contractions.

Histamine is a potent vasodilator, and this effect is mediated through H1 receptors on vascular endothelial cells. plos.org Activation of these receptors leads to increased vascular permeability, a hallmark of allergic reactions. plos.orgnih.govnih.govplos.orgbohrium.com Triprolidine has been shown to have a marked inhibitory effect on the local increase of vascular permeability induced by inflammatory mediators. nih.govnih.gov By competitively blocking H1 receptors on blood vessels, triprolidine prevents histamine-induced vasodilation and the subsequent leakage of fluid and proteins into surrounding tissues, thereby reducing edema and flare responses. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Binding Affinity (Ki) for H1 Receptor | 7.7 ± 2.6 nM | nih.gov |

| Antagonism of Histamine-induced PI Turnover (Ki) | 3.2 ± 0.66 nM | nih.gov |

In the respiratory tract, histamine H1 receptors are located on the smooth muscle of the airways. Histamine binding to these receptors can cause bronchoconstriction, a key feature of asthma and allergic respiratory conditions. koreamed.org Antihistamines like triprolidine are used to counteract these effects. drugbank.com By competitively binding to H1 receptors in the bronchial smooth muscle, triprolidine prevents histamine-induced bronchospasm, contributing to the relief of respiratory symptoms in allergic rhinitis. nih.gov

Inhibition of Histamine-Induced Intracellular Signaling Pathways

Upon binding to the H1 receptor, histamine activates intracellular signaling pathways, primarily through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). smpdb.caresearchgate.net Triprolidine, by blocking the initial binding of histamine, effectively inhibits this entire cascade.

Research has shown that triprolidine antagonizes histamine-induced phosphoinositide (PI) turnover with a high potency. nih.gov This inhibition of the PLC pathway prevents the generation of IP3, which is responsible for mobilizing intracellular calcium. nih.gov Consequently, triprolidine completely inhibits histamine-induced increases in intracellular calcium concentration. nih.gov

Furthermore, the activation of the H1 receptor and the subsequent signaling cascade can lead to the activation of the nuclear factor-kappa B (NF-κB) transcription factor. smpdb.canih.gov NF-κB plays a crucial role in the inflammatory process by promoting the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govpreprints.orgresearchgate.netnih.govbiomolther.org By blocking the H1 receptor, triprolidine reduces the activity of the NF-κB immune response transcription factor, thereby decreasing the expression of these inflammatory mediators. smpdb.ca

| Finding | Tissue/Cell Model | Reference |

|---|---|---|

| Inhibition of Histamine-Induced Phosphoinositide Turnover | Human Corneal Epithelial Cells | nih.gov |

| Complete Inhibition of Histamine-Induced Intracellular Ca2+ Mobilization | Human Corneal Epithelial Cells | nih.gov |

| Reduction of NF-κB Activity | General H1-Antihistamine Action | smpdb.ca |

Receptor Stabilization in Inactive Conformation

Increasing evidence suggests that many first-generation H1-antihistamines, including triprolidine, function not merely as simple antagonists but as inverse agonists. nih.govbiorxiv.orgnih.govnih.govresearchgate.net Histamine H1 receptors can exhibit a degree of constitutive activity, meaning they can signal to some extent even in the absence of an agonist like histamine. nih.govbiorxiv.orgnih.govresearchgate.net

As an inverse agonist, triprolidine preferentially binds to and stabilizes the inactive conformation of the H1 receptor. nih.gov This action shifts the equilibrium of the receptor population away from the active state, thereby reducing the basal level of signaling or constitutive activity. nih.govbiorxiv.org This mechanism not only prevents the action of histamine but also actively suppresses the intrinsic activity of the receptor, contributing to a more profound and sustained reduction in allergic and inflammatory responses. Studies have shown that triprolidine can reduce the constitutive activity of the H1 receptor, as evidenced by its ability to decrease basal IL-6 promoter activity in transfected cells.

Affinity and Selectivity Studies for H1 Receptors

Triprolidine exhibits a high affinity for the histamine H1 receptor. As a competitive antagonist, it binds to the receptor, stabilizing it in an inactive state. tga.gov.au This action prevents the endogenous ligand, histamine, from binding and initiating the intracellular signaling cascade that leads to allergic symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction. tga.gov.au The effectiveness of triprolidine as an antihistamine is directly related to its strong binding affinity for the H1 receptor, which allows it to effectively compete with histamine. tga.gov.au

First-generation antihistamines are known for their relatively poor receptor selectivity, often interacting with muscarinic, α-adrenergic, and serotonin (B10506) receptors. nih.gov While triprolidine is recognized as a potent and selective H1 antagonist, it also possesses notable anticholinergic properties, indicating interaction with muscarinic receptors. nih.govselleckchem.com Studies comparing various H1 antagonists have confirmed a high affinity of triprolidine for H1 receptors. nih.gov However, detailed comparative binding affinity data (Ki values) across a wide panel of receptors, including specific muscarinic subtypes, are not extensively detailed in publicly available literature, making a quantitative selectivity profile challenging to construct. The compound's clinical effects, however, clearly point to primary activity at H1 receptors with secondary, but significant, antimuscarinic action.

Anticholinergic Properties

The anticholinergic activity of triprolidine is a well-documented characteristic of its pharmacological profile and contributes to some of its therapeutic effects and side effects. nih.gov This activity stems from its ability to act as an antagonist at muscarinic acetylcholine (B1216132) receptors.

Contribution to Secretion Reduction

Triprolidine's antagonism of muscarinic receptors leads to a drying effect on the nasal mucosa and in the mouth. picmonic.com Salivary secretion is primarily stimulated by the parasympathetic nervous system through the release of acetylcholine, which acts on M1 and, crucially, M3 muscarinic receptors on salivary gland cells. nih.govharvard.edunih.gov By blocking these receptors, triprolidine inhibits the action of acetylcholine, thereby reducing the volume of saliva and other secretions. nih.gov This mechanism is responsible for the common side effect of dry mouth and contributes to its utility in alleviating the runny nose associated with allergic rhinitis and the common cold. selleckchem.compicmonic.com

Specific Receptor Interactions Mediating Anticholinergic Effects

The anticholinergic effects of triprolidine are mediated by its blockade of muscarinic acetylcholine receptors. The human body has five subtypes of muscarinic receptors (M1 through M5). mdpi.com Salivary glands, a primary target for anticholinergic side effects, express predominantly M3 receptors, with a smaller population of M1 receptors, both of which are involved in stimulating salivary flow. nih.govnih.gov

While it is established that triprolidine's anticholinergic properties arise from blocking these receptors, specific binding affinity data (e.g., Ki values) for triprolidine at each of the five muscarinic receptor subtypes are not well-documented in available scientific literature. As a first-generation antihistamine, it is understood to be non-selective in its muscarinic antagonism, differing from newer, more organ-selective antimuscarinic drugs. nih.gov The observed clinical effects, such as dry mouth and potential for urinary retention, are consistent with antagonism at M3 receptors located in salivary glands and the bladder, respectively. picmonic.comnih.gov

Central Nervous System (CNS) Activity and Neuropharmacology

As a first-generation antihistamine, triprolidine readily crosses the blood-brain barrier, leading to significant effects on the central nervous system. tga.gov.au This characteristic distinguishes it from second-generation antihistamines, which were developed to minimize CNS penetration. nih.govnih.gov

Mechanisms of Sedation

The primary mechanism behind the sedative effect of triprolidine is its antagonism of H1 receptors within the central nervous system. tga.gov.au Histamine acts as a neurotransmitter in the brain, where it is involved in regulating the sleep-wake cycle, alertness, and arousal. nih.gov By blocking central H1 receptors, triprolidine inhibits the wakefulness-promoting actions of histamine, leading to drowsiness, sedation, and impaired cognitive and psychomotor performance. nih.govnih.gov Studies have shown that the sedative properties of first-generation antihistamines correlate well with their potency at central H1 receptors. nih.gov The sedative effects of triprolidine have been demonstrated in studies where it reduced daytime sleep latencies and impaired performance on cognitive function tests. nih.gov

Spinal Motor and Sensory Blockade Investigations

Beyond its systemic effects, research has explored the local anesthetic properties of triprolidine when administered directly into the central nervous system. A study investigating the effects of intrathecally injected triprolidine in rats demonstrated that it produces a dose-dependent spinal motor and sensory blockade. This suggests a mechanism of action that may involve the blockade of nerve conduction, similar to local anesthetics.

In this research, triprolidine was compared with the local anesthetic mepivacaine (B158355) and another antihistamine, doxylamine (B195884). Based on the median effective dose (ED50), triprolidine was found to be the most potent of the three compounds at inducing spinal motor, proprioceptive, and nociceptive blockades. Notably, triprolidine displayed a greater potency for sensory blockade over motor blockade, indicating a degree of nociception-selective action.

| Blockade Type | Triprolidine | Mepivacaine | Doxylamine |

|---|---|---|---|

| Motor | 1.55 | 2.59 | 3.88 |

| Proprioception | 1.18 | 2.11 | 3.57 |

| Nociception | 0.89 | 1.64 | 3.12 |

Data sourced from studies on spinal motor and sensory blockade in rats. The rank order of drug potency was determined to be triprolidine > mepivacaine > doxylamine (P < 0.05).

Dose-Dependent Effects in Preclinical Models

Preclinical studies investigating the pharmacological effects of Triprolidine hydrochloride monohydrate have demonstrated dose-dependent responses in various animal models. Research in rats has shown that intrathecal administration of triprolidine produces a dose-dependent spinal motor and sensory block. medchemexpress.comresearchgate.net In these studies, the potency and duration of the anesthetic effect were directly related to the administered dose. On an ED50 (50% effective dose) basis, triprolidine was found to be more potent at inducing spinal motor, proprioceptive, and nociceptive blockades than the local anesthetic mepivacaine and another antihistamine, doxylamine. researchgate.net

Conversely, studies examining the neurochemical effects of triprolidine on the dopaminergic system in rats found no significant modifications. Intravenous administration of triprolidine at doses of 1 and 3 mg/kg did not cause any significant changes in extracellular dopamine (B1211576) (DA) levels in the nucleus accumbens shell and core. nih.gov This lack of effect on dopamine transmission was observed despite triprolidine having the highest affinity for H1 receptors among the antihistamines tested in that particular study. nih.gov

| Preclinical Model | Dose Range | Observed Effect | Reference |

|---|---|---|---|

| Rats (Spinal Anesthesia) | Dose-dependent fashion | Elicited spinal motor and sensory (nociception and proprioception) blockades. researchgate.net | researchgate.net |

| Rats (Spinal Anesthesia) | 292.81-1467.20 μg/kg (intrathecal) | Produced a dose-dependent effect of spinal motor and sensory block. medchemexpress.com | medchemexpress.com |

| Rats (Neurochemical Study) | 1 and 3 mg/kg (intravenous) | Did not elicit any significant modification of extracellular dopamine levels in the nucleus accumbens. nih.gov | nih.gov |

Blood-Brain Barrier Permeability Studies

This compound is classified as a first-generation antihistamine. A defining characteristic of this class of drugs is their ability to cross the blood-brain barrier (BBB). nih.govpatsnap.com This permeability is a key factor contributing to the central nervous system (CNS) effects, such as sedation, commonly associated with older antihistamines. nih.govpatsnap.com The capacity of triprolidine to penetrate the BBB allows it to interact with H1 receptors located within the CNS. patsnap.com

In vitro models of the blood-brain barrier have been utilized to differentiate the transport properties of first-generation versus second-generation antihistamines. researchgate.net These models confirm that first-generation antihistamines, like triprolidine, can permeate the BBB, whereas the entry of second-generation antihistamines is typically restricted by the action of efflux pumps like P-glycoprotein located in the brain's endothelial cells. researchgate.net

Biochemical Pathways Affected by this compound

The primary biochemical pathway affected by this compound is the histamine signaling pathway. nih.gov As a histamine H1 receptor antagonist, its mechanism of action is centered on modulating the physiological responses initiated by the binding of histamine to this specific receptor subtype. pediatriconcall.comdrugbank.com

Histamine Signaling Pathway Modulation

This compound modulates the histamine signaling pathway primarily by acting as a competitive antagonist or inverse agonist at the histamine H1 receptor. patsnap.comnih.gov It competes with endogenous histamine for binding sites on H1 receptors located on effector cells in various tissues, including the respiratory tract, blood vessels, and skin. patsnap.comdrugbank.com By binding to the H1 receptor, triprolidine blocks the actions of histamine, thereby preventing the cascade of events that lead to allergic symptoms. pediatriconcall.comdrugbank.com

Once bound, triprolidine stabilizes the H1 receptor in an inactive conformation. patsnap.com This action interferes with downstream signaling processes. Specifically, the antagonism of the H1 receptor disrupts the Gαq/11-mediated signaling cascade, which typically leads to an increase in phosphoinositide metabolism. nih.gov This interference with the phospholipase C and the phosphatidylinositol (PIP2) signaling pathways results in reduced activity of the NF-κB immune response transcription factor. nih.gov The consequences of this modulation include:

Decreased Expression of Pro-inflammatory Molecules : The reduced activity of NF-κB leads to a decrease in the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. nih.gov

Mast Cell Stabilization : The blockage of H1 receptor signaling pathways leads to a lowering of intracellular calcium ion concentration, which in turn increases the stability of mast cells and reduces further release of histamine. nih.gov

Some research indicates that triprolidine acts as an inverse agonist, meaning it reduces the basal activity of the H1 receptor even in the absence of histamine. nih.gov Studies have shown that triprolidine, acting as an inverse agonist, can modulate the signaling of other receptor systems, such as the NMDA receptor. nih.gov

| Molecular Target | Interaction Type | Affected Pathway | Biochemical Outcome | Reference |

|---|---|---|---|---|

| Histamine H1 Receptor | Competitive Antagonist / Inverse Agonist | Gαq/11 signaling | Blocks histamine binding, stabilizes receptor in an inactive state. patsnap.comdrugbank.com | patsnap.comdrugbank.com |

| Phospholipase C / Phosphatidylinositol (PIP2) Pathway | Inhibition (downstream of H1 receptor) | NF-κB signaling | Reduces activity of NF-κB transcription factor. nih.gov | nih.gov |

| NF-κB | Reduced Activity | Gene Transcription | Decreases expression of pro-inflammatory cytokines and cell adhesion molecules. nih.gov | nih.gov |

| Intracellular Calcium Signaling | Modulation (downstream of H1 receptor) | Mast Cell Degranulation | Lowers calcium ion concentration, leading to mast cell stabilization and reduced histamine release. nih.gov | nih.gov |

Pharmacokinetic Profile and Disposition of Triprolidine Hydrochloride Monohydrate

Absorption Dynamics

The process of absorption involves the movement of a drug from its site of administration into the bloodstream. For triprolidine (B1240482), this has been investigated primarily through oral and transdermal routes.

Following oral administration, triprolidine is rapidly absorbed from the gastrointestinal tract. drugbank.comdrugfuture.com This efficient absorption is a characteristic shared by many first-generation antihistamines, which are typically lipophilic and readily cross biological membranes. researchgate.net

Clinical studies have quantified the rate and extent of this absorption. In healthy volunteers, the time to reach maximum plasma concentration (Tmax) is consistently observed to be between 1.5 and 2.0 hours. nih.govnih.gov A study comparing triprolidine hydrochloride capsules and tablets found no significant difference in their absorption profiles, with both formulations achieving a Tmax of approximately 1.8 hours. magtechjournal.com This indicates that standard oral dosage forms like capsules and tablets deliver the drug into the systemic circulation in a comparable and timely manner.

The peak plasma concentration (Cmax) shows dose proportionality. After a single 2.5 mg oral dose, the Cmax is approximately 8.4 ng/mL, while a 5.0 mg dose results in a Cmax of 14.3 ng/mL. researchgate.net

| Dosage Form | Dose | Tmax (hours) | Cmax (ng/mL) | AUC0–∞ (μg·h·L-1) | Source |

|---|---|---|---|---|---|

| Capsule | Not Specified | 1.8 ± 0.3 | 42.1 ± 6.3 (μg·L-1) | 156.5 ± 28.4 | magtechjournal.com |

| Tablet | Not Specified | 1.8 ± 0.3 | 40.7 ± 6.4 (μg·L-1) | 160.9 ± 26.7 | magtechjournal.com |

| Tablet | 2.5 mg | ~1.5 | 8.4 | Not Reported | researchgate.net |

| Tablet | 5.0 mg | ~1.5 | 14.3 | Not Reported | researchgate.net |

| Syrup | 2.5 mg | 2.0 ± 1.2 | 5.6 ± 2.9 | Not Reported | nih.gov |

Investigations into alternative delivery routes have demonstrated that triprolidine can be absorbed transdermally. nih.gov A study comparing a 2.5 mg oral syrup to 5 mg and 10 mg transdermal patches revealed significant differences in absorption kinetics. The time to reach peak concentration (Tmax) was substantially longer for the transdermal patches, increasing from 2.0 hours with the oral syrup to 12.0 hours and 14.3 hours for the 5 mg and 10 mg patches, respectively. nih.govcapes.gov.br

| Formulation | Dose | Tmax (hours) | Cmax (ng/mL) | Relative Bioavailability | Source |

|---|---|---|---|---|---|

| Oral Syrup | 2.5 mg | 2.0 ± 1.2 | 5.6 ± 2.9 | Reference | nih.gov |

| Transdermal Patch | 5 mg | 12.0 ± 5.9 | 2.0 ± 1.0 | 0.89 ± 0.32 | nih.gov |

| Transdermal Patch | 10 mg | 14.3 ± 9.9 | 4.2 ± 2.0 | 1.04 ± 0.33 | nih.gov |

The formulation of a drug product can significantly alter its absorption profile. While standard capsules and tablets of triprolidine have been shown to be bioequivalent, more advanced or combination formulations can have a marked impact. magtechjournal.com

The co-administration of pseudoephedrine, a sympathomimetic drug, with triprolidine has been found to increase both the rate and extent of triprolidine absorption. nih.gov The Cmax for a 2.5 mg dose of triprolidine was higher when given in a combination tablet with 60 mg of pseudoephedrine (9.5 ng/mL) compared to a single-agent 2.5 mg tablet (8.4 ng/mL). nih.govresearchgate.net The relative bioavailability of the single-agent tablet was only about 79% compared to the combination product. nih.gov This suggests a potential synergistic effect on absorption, possibly related to pseudoephedrine's influence on gastrointestinal function. nih.gov

Furthermore, the development of controlled-release formulations, such as asymmetric membrane (AM) tablets, aims to modulate the release of highly water-soluble drugs like triprolidine hydrochloride. nih.gov By controlling the drug's release from the dosage form, such formulations can provide a more sustained absorption profile, following zero-order kinetics, which is fundamentally different from the rapid absorption seen with immediate-release products. nih.gov

Distribution Studies

Once absorbed into the bloodstream, a drug distributes to various tissues and fluids in the body. A key factor influencing this distribution is the extent to which the drug binds to plasma proteins.

The binding of drugs to plasma proteins, particularly albumin, is a critical pharmacokinetic parameter. This interaction is typically reversible and affects the concentration of free, pharmacologically active drug in circulation. Strong binding can reduce the concentration of free drug, while weak binding may lead to a shorter duration of action.

Spectroscopic studies have been conducted to characterize the interaction between triprolidine and serum albumins. nih.gov These studies indicate that the binding is a static process, primarily driven by hydrogen bonds and van der Waals forces. nih.gov The affinity of a drug for plasma proteins can also influence its distribution into other body compartments, such as breast milk. e-lactancia.org While not extensively detailed, it has been speculated that if triprolidine binds significantly to plasma proteins, it could explain observed differences in its penetration into breast milk compared to other drugs like pseudoephedrine. e-lactancia.org

Bovine serum albumin (BSA) is frequently used as a model protein to study drug-protein interactions due to its structural similarity to human serum albumin (HSA). The interaction between triprolidine hydrochloride and BSA has been examined in detail, yielding specific binding parameters.

One spectroscopic study concluded that there is a single class of binding site for triprolidine on BSA, with a binding constant (Ka) of 4.75 × 10³ M⁻¹ at 294 K. nih.gov Displacement experiments in this study suggested that triprolidine binds to Sudlow's site I on the albumin molecule. nih.gov

However, a separate investigation using the equilibrium dialysis method reported a more complex binding scenario. turkjps.orgturkjps.org This study found two distinct sets of binding sites: a small number of high-affinity sites and a larger number of low-affinity sites. turkjps.org Site-specific probe displacement data from this research suggested that triprolidine binds with higher affinity to site II (the benzodiazepine (B76468) site) and with lower affinity to site I (the warfarin (B611796) site). turkjps.orgturkjps.orgresearchgate.net

| Binding Site Class | Number of Sites (n) | Association Constant (k) (M-1) | Binding Site Location | Source |

|---|---|---|---|---|

| High Affinity | ~3 | 2.9 x 106 | Site II (higher affinity), Site I (lower affinity) | turkjps.orgturkjps.org |

| Low Affinity | ~10 | 3.9 x 105 | Not Specified | turkjps.orgturkjps.org |

The thermodynamic data from these studies indicate that the interaction is an endothermic process, with hydrophobic forces playing a significant role in the complexation. This detailed characterization of triprolidine's binding to albumin is crucial for understanding its distribution and pharmacokinetic behavior in the body.

Plasma Protein Binding Characteristics and Implications

Interaction with Human Serum Albumin (HSA)

The binding of triprolidine to Human Serum Albumin (HSA), the most abundant protein in blood plasma, is a critical determinant of its distribution and availability in the body. Spectroscopic studies have revealed that triprolidine binds to HSA primarily through a static quenching mechanism. nih.gov This interaction is characterized by the formation of a stable complex between the drug and the protein.

The binding process is driven predominantly by hydrogen bonds and van der Waals forces. nih.gov Research indicates the presence of a single class of binding sites for triprolidine on the HSA molecule, specifically identified as Sudlow's site I. nih.gov The binding affinity is significant, with a binding constant (Kb) measured at 2.42 x 10⁴ M⁻¹ at 294 K. nih.gov This interaction is strong enough to influence the drug's disposition yet reversible, allowing for its eventual release and action at target receptors. This binding also results in conformational changes to the secondary structure of the HSA protein. nih.gov

| Parameter | Value/Observation | Reference |

|---|---|---|

| Binding Mechanism | Static Quenching | nih.gov |

| Primary Binding Forces | Hydrogen bonds and van der Waals forces | nih.gov |

| Binding Site | Sudlow's site I | nih.gov |

| Number of Binding Sites | Approximately one | nih.gov |

| Binding Constant (Kb) at 294 K | 2.42 x 10⁴ M⁻¹ | nih.gov |

| Effect on HSA Structure | Changes in the secondary structure | nih.gov |

Tissue Distribution Analysis

Detailed studies on the specific distribution of triprolidine across various human tissues are not extensively documented in the available scientific literature. Preclinical studies in animal models, such as mice, have focused more on the drug's metabolism and excretion rather than its accumulation in specific organs. nih.gov However, as a first-generation antihistamine, triprolidine is known to cross the blood-brain barrier, which accounts for its sedative effects. drugbank.com The primary elimination route is through hepatic metabolism, suggesting significant distribution to the liver. wikipedia.orgdrugs.com Further research is required to quantify the concentration of triprolidine in different tissues to fully understand its distribution profile.

Excretion into Breast Milk

Triprolidine is confirmed to be excreted into human breast milk. e-lactation.comdoctorlib.org This has been quantified in studies involving lactating mothers, providing valuable data for assessing potential infant exposure.

The concentration of triprolidine in breast milk shows notable variability among individuals. nih.gov In a key study involving three nursing mothers who each ingested a single 2.5 mg dose, peak milk concentrations ranged from approximately 7 to 9 mcg/L, occurring about 1 to 2 hours after administration. nih.govdrugs.com The elimination half-life of the drug from milk also varied considerably, with a range of 2.8 to 18.9 hours observed among the three subjects. nih.govdrugs.com Furthermore, the ratio of triprolidine concentration in milk compared to plasma is not consistent. For one woman, the milk:plasma ratios at 1, 3, and 12 hours post-dose were 0.5, 1.2, and 0.7, respectively. doctorlib.org In two other subjects, a more comprehensive comparison using the area under the curve (AUC) yielded milk:plasma ratios of 0.56 and 0.50. doctorlib.org This variability highlights the difficulty in predicting precise infant exposure based solely on maternal dosage. e-lactancia.org

Despite the concentration variability, the total amount of triprolidine that passes into breast milk is considered to be a small fraction of the maternal dose. e-lactation.com Based on a daily milk production of one liter, it is calculated that an infant would receive between 0.001 and 0.004 mg of triprolidine. doctorlib.org This corresponds to an estimated 0.06% to 0.2% of the total maternal dose. doctorlib.orgnih.gov

| Parameter | Value/Observation | Reference |

|---|---|---|

| Peak Milk Concentration (Cmax) | 7 to 9 mcg/L | nih.govdrugs.com |

| Time to Peak Concentration (Tmax) | 1 to 2 hours | nih.govdrugs.com |

| Milk Elimination Half-Life (t1/2) | 2.8 to 18.9 hours (variable) | nih.govdrugs.com |

| Milk:Plasma Ratio (AUC-based) | 0.50 and 0.56 (in two subjects) | doctorlib.org |

| Estimated Fraction of Maternal Dose in Milk | 0.06% to 0.2% | doctorlib.orgnih.gov |

Distribution to Fetal Tissue

There is no direct, controlled data from human or animal studies confirming whether triprolidine crosses the placenta and distributes to fetal tissue. doctorlib.orgdrugs.comdrugs.com However, the physicochemical properties of the molecule suggest that placental transfer is likely. With a molecular weight of approximately 279 g/mol for the free base, triprolidine falls well below the general threshold of 500 Da, above which placental transfer becomes limited. doctorlib.org Therefore, exposure of the fetus to the compound following maternal administration should be expected. doctorlib.org The extent of this distribution and the potential concentrations in various fetal tissues remain unquantified.

Metabolism and Biotransformation Pathways

Triprolidine undergoes extensive metabolism, primarily in the liver, before being excreted from the body. wikipedia.orgdrugs.com Studies in mice show that after oral administration, the drug is well-absorbed but heavily metabolized, with very little of the parent drug (0.3% to 1.1%) being excreted unchanged in the urine. nih.gov Over 80% of the dose is recovered in the urine as metabolites, with the remainder found in the feces. nih.gov

The primary biotransformation pathway involves oxidation. The major metabolite identified is a carboxylic acid analog of triprolidine, which accounts for an average of 57.6% of the administered dose. nih.gov Other, minor metabolites have also been identified, indicating multiple metabolic routes. nih.gov Another known mammalian biotransformation involves the creation of a hydroxymethyl derivative, a reaction likely catalyzed by a mono-oxygenase enzyme. nih.gov

| Metabolite | Classification | Percentage of Dose (in mice) | Reference |

|---|---|---|---|

| Carboxylic acid analog of triprolidine (219C69) | Major | ~57.6% | nih.gov |

| Hydroxymethyl triprolidine | Known Mammalian Metabolite | Not quantified in mice study | nih.gov |

| Gamma-aminobutyric acid analog of triprolidine | Minor | Not quantified | nih.gov |

| Pyrrolidinone analog of the major metabolite | Minor | Not quantified | nih.gov |

| Pyridine-ring hydroxylated derivative of triprolidine | Minor | Not quantified | nih.gov |

Hepatic Metabolism via Cytochrome P450 Enzymes

The liver is the primary site of drug metabolism, where a superfamily of enzymes known as Cytochrome P450 (CYP450) plays a pivotal role. These enzymes are responsible for the biotransformation of a vast array of xenobiotics, including many pharmaceuticals. For triprolidine, this hepatic metabolism is a key determinant of its clearance from the body.

Research indicates that the metabolism of triprolidine is mediated by the hepatic CYP2D6 enzyme. wikipedia.org The CYP2D6 isozyme is a well-characterized enzyme known for its genetic polymorphism, which can lead to significant inter-individual differences in drug metabolism. Many first-generation H1 antihistamines are not only metabolized by CYP2D6 but also act as inhibitors of this isozyme. nih.gov This dual interaction highlights the potential for drug-drug interactions when triprolidine is co-administered with other medications that are also substrates or inhibitors of CYP2D6. nih.gov The involvement of CYP2D6 is a critical aspect of triprolidine's pharmacokinetic profile, influencing its efficacy and safety. wikipedia.org

Identification and Characterization of Mammalian Metabolites

Following administration, triprolidine undergoes extensive metabolism, resulting in the formation of several byproducts, or metabolites. Studies in mice have shed light on the primary metabolic pathways and the identity of these compounds. After a single oral dose of radiolabeled triprolidine, it was found to be well-absorbed but heavily metabolized. nih.gov

The major metabolite identified in both urine and feces was the carboxylic acid analog of triprolidine, accounting for a significant portion of the administered dose. nih.gov In addition to this primary metabolite, three minor metabolites were also characterized:

A gamma-aminobutyric acid analog of triprolidine

A pyrrolidinone analog of the carboxylic acid metabolite

A pyridine-ring hydroxylated derivative of triprolidine

In contrast, the parent (unmetabolized) drug was only detectable in very small amounts in the urine. nih.gov These findings underscore the extensive nature of triprolidine's metabolism in mammals.

| Metabolite | Percentage of Administered Dose in Mice | Location Found |

| Carboxylic acid analog of triprolidine | 57.6% | Urine and Feces |

| Gamma-aminobutyric acid analog | Minor | Urine and Feces |

| Pyrrolidinone analog of carboxylic acid metabolite | Minor | Urine and Feces |

| Pyridine-ring hydroxylated derivative | Minor | Urine and Feces |

| Parent Triprolidine | 0.3% (females) - 1.1% (males) | Urine |

Microbial Transformation for Metabolite Synthesis

Microbial models, particularly fungi, are valuable tools in drug metabolism studies as they can often replicate mammalian metabolic pathways. The filamentous fungus Cunninghamella elegans ATCC 9245 has been successfully used to study the biotransformation of triprolidine and to produce one of its known mammalian metabolites. nih.gov

When Cunninghamella elegans was cultured in a medium containing triprolidine hydrochloride monohydrate, it effectively transformed the parent compound into a major metabolite. nih.gov This process demonstrates the utility of microbial systems as a means to synthesize and study drug metabolites, which can sometimes be challenging to produce through conventional chemical synthesis. The transformation is catalyzed by mono-oxygenase enzymes within the fungus, as indicated by studies using an atmosphere enriched with ¹⁸O₂. nih.gov

The primary metabolite produced by Cunninghamella elegans was identified as hydroxymethyl triprolidine. nih.gov This metabolite is also a known, albeit not the most abundant, mammalian metabolite of triprolidine. After a 240-hour incubation period, this hydroxymethyl derivative constituted approximately 55.0% of the initial triprolidine dose, highlighting the efficiency of this microbial transformation. nih.gov The identity of hydroxymethyl triprolidine was confirmed through various analytical techniques, including proton-nuclear magnetic resonance and desorption chemical ionization mass spectrometry. nih.gov

| Microbial System | Parent Compound | Major Metabolite Formed | Approximate Yield |

| Cunninghamella elegans ATCC 9245 | This compound | Hydroxymethyl Triprolidine | 55.0% of initial dose after 240h |

Interestingly, while the fungal model effectively produced the hydroxymethyl metabolite, further oxidation to the corresponding carboxylic acid triprolidine derivative was not observed in the Cunninghamella elegans culture. nih.gov This is a notable difference from the metabolic profile observed in mice, where the carboxylic acid analog is the most abundant metabolite. nih.gov This finding suggests that while microbial models can be excellent tools for producing certain metabolites, they may not always replicate the complete metabolic pathway seen in mammals. The absence of this further oxidation step in this specific fungal model provides valuable insights into the differences between microbial and mammalian enzymatic capabilities. nih.gov

Elimination and Excretion Dynamics

The elimination of this compound from the body is a comprehensive process involving metabolic transformation and subsequent excretion. The primary route of elimination is through metabolism, with renal excretion playing a key role in clearing the resulting metabolites.

The renal excretion of unchanged triprolidine is minimal, indicating that the kidneys are not the primary route for the elimination of the parent drug. Research has consistently shown that only a small fraction of an administered dose of triprolidine is excreted in the urine as the unchanged compound. One study involving healthy adult volunteers found that the mean urinary excretion of unchanged triprolidine over a 24-hour period was approximately 1.3% (± 1.0%) of the administered dose. nih.gov Another study reported that about 1% of triprolidine is excreted unchanged in the urine over 24 hours, further suggesting that the compound is eliminated from the body principally through metabolic processes. nih.gov A study in mice also detected the parent drug in urine, accounting for a very small percentage of the dose, ranging from 0.3% in females to 1.1% in males. nih.gov This low percentage of renal clearance for the parent drug underscores the extensive hepatic metabolism that triprolidine undergoes.

While specific studies exclusively investigating the influence of urine pH on triprolidine excretion rates are not extensively documented, the chemical nature of triprolidine as a weak base suggests that its renal excretion is likely pH-dependent. For weak bases, an acidic urine pH would lead to a higher degree of ionization. This increased ionization would, in turn, reduce tubular reabsorption and consequently enhance renal excretion. Conversely, an alkaline urine pH would result in a greater proportion of the drug being in its non-ionized, more lipid-soluble form, which would favor reabsorption from the renal tubules back into the bloodstream, thereby decreasing its renal clearance.

Studies on other structurally related compounds, such as the antihistamine methoxyphenamine (B1676417), have demonstrated this principle. In a study on methoxyphenamine, its renal clearance was found to increase fivefold and its plasma half-life decreased twofold under acidic urine conditions compared to alkaline conditions. nih.gov This was attributed to the increased urinary excretion of methoxyphenamine and some of its metabolites in acidic urine. nih.gov Given that triprolidine is also a basic compound, it is reasonable to infer that similar pH-dependent excretion patterns would be observed.

Metabolism is the primary pathway for the elimination of triprolidine, with a significant portion of the administered dose being excreted in the urine as various metabolites. Among these, carboxylated derivatives are major contributors to urinary excretion.

A detailed study on the disposition and metabolism of triprolidine in mice identified the carboxylic acid analog of triprolidine as the major metabolite in both urine and feces. This single metabolite accounted for an average of 57.6% of the administered dose, highlighting its importance in the elimination process. nih.gov This study also identified three other minor metabolites in the urine: a gamma-aminobutyric acid analog of triprolidine, a pyrrolidinone analog of the carboxylic acid metabolite, and a pyridine-ring hydroxylated derivative of triprolidine. nih.gov

Further research has shown that the formation of these metabolites can occur through intermediate steps. For instance, the filamentous fungus Cunninghamella elegans has been shown to metabolize triprolidine into hydroxymethyl triprolidine. nih.gov This hydroxymethyl derivative is a known mammalian metabolite and a precursor to the corresponding carboxylic acid derivative. nih.gov This indicates a metabolic pathway involving the oxidation of the methyl group on the phenyl ring.

Pharmacokinetic Variability and Bioequivalence Research

The pharmacokinetic profile of this compound exhibits considerable variability among individuals, particularly in key parameters such as maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). This variability has been a subject of bioequivalence research.

Studies have consistently reported high interindividual variability in the Cmax and AUC of triprolidine. For example, one study observed a wide range in Cmax values, from 1.1 to 32.4 ng/mL, following administration of a 2.5 mg dose of triprolidine. nih.gov The same study noted Cmax ranges of 4.6 to 31.4 ng/mL with a 5.0 mg dose. nih.gov Another study reported a mean peak serum triprolidine concentration of 15.4 ± 8.3 ng/mL. nih.gov

This variability is further illustrated in bioequivalence studies comparing different formulations. A study comparing capsule and tablet formulations in 18 healthy male volunteers found Cmax values of 42.1 ± 6.3 µg/L for the capsule and 40.7 ± 6.4 µg/L for the tablet. magtechjournal.com The corresponding AUC0-∞ values were 156.5 ± 28.4 µg·h·L-1 and 160.9 ± 26.7 µg·h·L-1, respectively. magtechjournal.com While the mean values were similar, the standard deviations indicate a notable spread in the pharmacokinetic parameters among the subjects.

| Study Population | Dosage | Cmax (ng/mL) | AUC (ng·h/mL) |

|---|---|---|---|

| Healthy Volunteers | 2.5 mg | 1.1 - 32.4 | Not Reported |

| Healthy Volunteers | 5.0 mg | 4.6 - 31.4 | Not Reported |

| Healthy Volunteers | 0.04 mg/kg | 15.4 ± 8.3 | Not Reported |

| 18 Healthy Male Volunteers (Capsule) | Not Specified | 42.1 ± 6.3 (µg/L) | 156.5 ± 28.4 (µg·h·L-1) |

| 18 Healthy Male Volunteers (Tablet) | Not Specified | 40.7 ± 6.4 (µg/L) | 160.9 ± 26.7 (µg·h·L-1) |

The elimination half-life (t½) of triprolidine also demonstrates variability. Reported half-life values from different studies range from approximately 2.1 ± 0.8 hours to between 3 and 3.3 hours, and in some cases, 4 to 6 hours. nih.govdrugs.comwikipedia.org One study reported comparable arithmetic mean half-lives of approximately 3.7 hours for a 2.5 mg dose and 4.1 hours for a 5.0 mg dose. nih.gov

Several factors can contribute to this pharmacokinetic variability. For first-generation antihistamines like triprolidine, these factors can be broadly categorized as intrinsic and extrinsic. Intrinsic factors include age, sex, and genetic makeup, particularly genetic polymorphisms in drug-metabolizing enzymes. nih.gov Triprolidine is metabolized by the cytochrome P450 enzyme system, specifically CYP2D6. wikipedia.org Genetic variations in the CYP2D6 gene can lead to different metabolic phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers, which can significantly impact the plasma concentrations and half-life of the drug. nih.gov

Extrinsic factors that can influence pharmacokinetic variability include co-administration of other drugs that may inhibit or induce metabolizing enzymes, as well as the presence of underlying diseases, such as renal or liver impairment. drugs.com Patients with liver disease may have a reduced capacity to metabolize triprolidine, leading to higher plasma concentrations and a prolonged half-life. Similarly, while renal excretion of the parent drug is low, impaired renal function could affect the elimination of its metabolites. drugs.com

| Study Finding | Reported Half-life (hours) |

|---|---|

| Mean serum half-life | 2.1 ± 0.8 |

| General reported range | 3 - 3.3 |

| General reported range | 4 - 6 |

| Mean for 2.5 mg dose | 3.7 |

| Mean for 5.0 mg dose | 4.1 |

Bioequivalence Studies for Different Formulations

Bioequivalence studies are crucial for comparing the in vivo performance of different formulations of a drug. For triprolidine hydrochloride, various studies have been conducted to assess the bioequivalence between different dosage forms, such as capsules versus tablets, and to compare single-agent formulations with combination products. These studies are designed to ensure that different formulations deliver the same amount of active ingredient to the site of action at the same rate and extent.

The primary pharmacokinetic parameters used to assess bioequivalence in this study were the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞). magtechjournal.com The results indicated no significant differences between the capsule and tablet forms. magtechjournal.com

| Parameter | Triprolidine Hydrochloride Capsule | Triprolidine Hydrochloride Tablet |

|---|---|---|

| Tmax (h) | 1.8 ± 0.3 | 1.8 ± 0.3 |

| Cmax (μg·L⁻¹) | 42.1 ± 6.3 | 40.7 ± 6.4 |

| AUC₀₋∞ (μg·h·L⁻¹) | 156.5 ± 28.4 | 160.9 ± 26.7 |

Another study compared two different single-agent, film-coated triprolidine caplets (2.5 mg and 5 mg) against a reference combination tablet containing triprolidine 2.5 mg and pseudoephedrine 60 mg. researchgate.netnih.gov This phase 1, open-label, randomized, single-dose, 3-way crossover trial involved 24 healthy adults. researchgate.netnih.gov The results showed that the bioavailability of the 2.5 mg and 5 mg single-agent triprolidine formulations was proportional in terms of the rate and extent of absorption. nih.govresearchgate.net The relative bioavailability of the 2.5 mg tablet compared to the dose-normalized 5.0 mg tablet was 101.3% for the ratio of Cmax and 104.2% for the ratio of AUC0-∞, falling within the standard confidence limits for bioequivalence. nih.gov

Interestingly, the rate and extent of absorption were lower for the single-agent triprolidine formulations compared to the combination tablet with pseudoephedrine. nih.gov The maximum plasma concentration (Cmax) for the 2.5 mg single-agent tablet was 8.4 ng/mL, while it was 9.5 ng/mL for the combination tablet. researchgate.netnih.gov The study noted that triprolidine from the single-agent treatments was less bioavailable than from the combination treatment, a phenomenon possibly attributable to the effects of pseudoephedrine, which might increase the absorption of other drugs. nih.gov

| Treatment Arm | Cmax (ng/mL) | Tmax (h) | Elimination Half-life (h) |

|---|---|---|---|

| Triprolidine 2.5 mg Caplet | 8.4 | ~1.5 | ~4 |

| Triprolidine 5.0 mg Caplet (dose-normalized to 2.5 mg) | 7.1 | ~1.5 | ~4 |

| Triprolidine 2.5 mg + Pseudoephedrine 60 mg Tablet | 9.5 | ~1.5 | ~4 |

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | Relative Bioavailability (%) |

|---|---|---|---|---|

| Oral Syrup | 2.5 mg | 5.6 ± 2.9 | 2.0 ± 1.2 | - |

| Transdermal Patch | 5 mg | 2.0 ± 1.0 | 12.0 ± 5.9 | 89 ± 32 |

| Transdermal Patch | 10 mg | 4.2 ± 2.0 | 14.3 ± 9.9 | 104 ± 33 |

It is also important to note that triprolidine has been reported to exhibit high interpatient variability in Cmax, which was confirmed in the study comparing single-agent and combination tablets. nih.gov This high variability is a factor that can be considered when establishing bioequivalence criteria. nih.gov

Pharmacodynamic Assessments and Effects of Triprolidine Hydrochloride Monohydrate

Quantitative Evaluation of Antihistaminic Efficacy

The primary pharmacodynamic effect of triprolidine (B1240482) is the competitive antagonism of histamine (B1213489) at H1-receptor sites on effector cells in locations such as the respiratory tract and blood vessels. drugbank.com This action blocks the effects of histamine, providing relief from symptoms associated with allergic reactions. drugbank.compatsnap.com

The antihistaminic activity of triprolidine has been quantified in human studies by measuring its ability to inhibit the cutaneous wheal-and-flare response induced by intradermal histamine injection. This response consists of a central raised wheal caused by localized edema and a surrounding red flare resulting from vasodilation. anaisdedermatologia.org.br

In a study involving seven healthy adult volunteers, a single oral dose of triprolidine hydrochloride (mean dose of 2.7 +/- 0.4 mg) was administered. nih.gov The effects on histamine-induced skin reactions were measured at multiple time points. The results indicated a significant suppression of the flare response, while the effect on the wheal was less pronounced. nih.gov

Another controlled, double-blind study in eight healthy volunteers compared the effects of 2.5 mg of triprolidine with cyclizine (B1669395). nih.gov The findings demonstrated that triprolidine was substantially more potent than cyclizine in inhibiting the skin's response to histamine. nih.gov Significant inhibition of the flare size was observed at 1, 2, and 4 hours post-administration. nih.gov A separate study also confirmed the antihistamine activity of 2.5 mg of triprolidine by demonstrating a reduction in the size of both wheals and flares produced by intradermal histamine. nih.gov

| Time Post-Administration (Hours) | Inhibition of Flare Size | Reference |

|---|---|---|

| 1 | Significant | nih.gov |

| 2 | Significant | nih.govnih.gov |

| 3 | Significant | nih.gov |

| 4 | Significant | nih.gov |

| 6 | Significant | nih.gov |

| 8 | Significant | nih.gov |

Pharmacodynamic studies indicate that triprolidine has a relatively rapid onset of action. The effects typically begin within 30 minutes to one hour following oral administration. patsnap.compatsnap.com The peak serum concentration of triprolidine has been observed to occur approximately 2 hours after ingestion. nih.gov

The duration of its antihistaminic action is generally reported to be between 4 to 6 hours. patsnap.com This is consistent with findings from wheal and flare studies, which have documented significant suppression of the histamine-induced flare for up to 8 hours after a single dose. nih.gov

| Parameter | Time | Reference |

|---|---|---|

| Onset of Action | 30-60 minutes | patsnap.compatsnap.com |

| Time to Peak Serum Concentration | ~1.5 - 2 hours | nih.govnih.gov |

| Duration of Action | 4 - 6 hours | patsnap.com |

| Elimination Half-Life | ~4 hours | nih.gov |

Central Nervous System Pharmacodynamics

As a first-generation antihistamine, triprolidine can cross the blood-brain barrier and interact with H1 receptors within the central nervous system (CNS), leading to various pharmacodynamic effects, most notably sedation. patsnap.commedsafe.govt.nz

Triprolidine is recognized as a sedating antihistamine. drugbank.comdrugfuture.commedsafe.govt.nz Its sedative properties have been consistently demonstrated in studies using both objective psychomotor tests and subjective self-rating scales. medsafe.govt.nznih.gov

One study assessed the CNS effects of triprolidine in a group of 12 subjects. The results showed a significant impairment of both tapping rates and performance in an auditory vigilance test. nih.gov This impairment was generally related to the dose administered and was observed to last for up to 7.25 hours. nih.gov Subjects could also reliably recognize subjective effects of mental and physical impairment for up to 4.75 hours after receiving the drug. nih.gov A review that calculated a risk-benefit ratio for sedation based on the number of tests showing impairment versus no impairment found that triprolidine had a high likelihood of causing sedative effects. nih.gov

However, the sedative effect may be dose-dependent and not always statistically significant at lower doses in all test conditions. One study found that 2.5 mg of triprolidine alone did not produce statistically significant sedation as measured by visual analogue scales, body sway, and reaction times, although a combination with the opioid dipipanone did result in significant sedation. nih.gov Similarly, another study reported no significant changes in subjective drowsiness scores after a 2.5 mg dose of triprolidine. nih.gov

Triprolidine's primary effect on the CNS is depression. drugbank.com It can potentiate the CNS depressant activities of other substances, including buprenorphine, bupropion, and buspirone. drugbank.com Conversely, CNS stimulants like amphetamine may decrease the sedative activities of triprolidine. drugbank.com

A study investigating the neurochemical effects of various antihistamines found that intravenous triprolidine did not elicit a cocaine-like stimulation of dopamine (B1211576) transmission in the nucleus accumbens of rats. nih.gov This is in contrast to other H1 antagonists like diphenhydramine (B27) and (+)-chlorpheniramine, suggesting that triprolidine lacks CNS stimulant properties in this particular pathway. nih.gov The lack of effect was attributed to its low affinity for the dopamine transporter. nih.gov

Research in animal models has revealed that triprolidine exhibits significant neuropharmacological effects at the spinal level. When administered intrathecally to rats, triprolidine was found to produce a dose-dependent blockade of both spinal motor and sensory functions, including nociception (pain perception) and proprioception (sense of body position). nih.govncku.edu.tw

In a comparative study, triprolidine was evaluated against the local anesthetic mepivacaine (B158355) and another antihistamine, doxylamine (B195884). nih.govncku.edu.tw Based on the dose required to produce a 50% effect (ED50), triprolidine was found to be more potent than both mepivacaine and doxylamine at inducing spinal motor, proprioceptive, and nociceptive blockade. nih.govncku.edu.tw Furthermore, the study revealed that triprolidine displayed a greater potency and a longer duration of action for sensory block compared to motor block. nih.govncku.edu.tw This suggests a preferential action on sensory pathways, indicating a nociception-selective effect. nih.govncku.edu.tw

| Function Blocked | Potency Ranking | Reference |

|---|---|---|

| Motor Blockade | Triprolidine > Mepivacaine > Doxylamine | nih.govncku.edu.tw |

| Proprioceptive Blockade | Triprolidine > Mepivacaine > Doxylamine | nih.govncku.edu.tw |

| Nociceptive Blockade | Triprolidine > Mepivacaine > Doxylamine | nih.govncku.edu.tw |

Anticholinergic Pharmacodynamics of Triprolidine Hydrochloride Monohydrate

Triprolidine, a first-generation antihistamine of the alkylamine class, exhibits notable anticholinergic (antimuscarinic) properties alongside its primary histamine H1 receptor antagonism. drugfuture.comwikipedia.org These effects stem from its ability to block acetylcholine (B1216132) at muscarinic receptors, leading to a range of pharmacodynamic responses in various organ systems. ucalgary.ca The anticholinergic activity is a characteristic feature of many older antihistamines and contributes to some of their therapeutic actions and side effects. drugs.comdrugs.com

Measurement of Secretion Reduction

The antimuscarinic action of triprolidine manifests as a reduction in exocrine gland secretions. This is prominently observed as a decrease in salivary and bronchial secretions.

Salivary Secretion: A common manifestation of triprolidine's anticholinergic effect is dry mouth (xerostomia), resulting from reduced saliva production. patsnap.com Studies on medications with anticholinergic properties confirm their potential to cause salivary gland hypofunction. nih.gov This effect is a direct consequence of the blockade of cholinergic nerve impulses to the salivary glands.

Bronchial Secretion: It has been suggested that the anticholinergic properties of antihistamines like triprolidine can decrease the volume of bronchial secretions. drugs.com This action can also lead to a thickening of these secretions, which may result in the obstruction of the respiratory tract. drugs.comdrugs.com This effect is particularly noted as a caution for individuals with conditions like asthma or chronic obstructive pulmonary disease. drugs.com

Ocular Effects (e.g., Blurred Vision)

Triprolidine's anticholinergic activity can impact ocular function. The blockade of muscarinic receptors in the eye can lead to several effects:

Blurred Vision: A frequently noted potential effect is blurred vision. pediatriconcall.comnih.govdrugs.com This occurs because anticholinergic agents cause relaxation of the ciliary muscle (cycloplegia), which impairs the eye's ability to focus. tg.org.aunps.org.au

Mydriasis and Dry Eyes: These agents can also lead to pupillary dilation (mydriasis) and contribute to dry-eye symptoms by suppressing the normal parasympathetic activity that governs tear production. nps.org.au

Increased Intraocular Pressure: A significant concern with anticholinergic drugs is their potential to precipitate angle-closure glaucoma in predisposed individuals. drugs.comdrugs.com By causing the iris to relax and dilate, they can narrow the anterior chamber angle, obstructing the outflow of aqueous humor and increasing intraocular pressure. tg.org.au

Gastrointestinal Motility Effects (e.g., Constipation)

The pharmacodynamics of triprolidine within the gastrointestinal (GI) tract are influenced by both its antihistaminic and anticholinergic properties. Triprolidine competes with histamine for H1-receptor sites on effector cells in the GI tract. drugbank.com Additionally, its anticholinergic action can reduce smooth muscle tone and peristalsis.

This reduction in gut motility can lead to constipation, which is a recognized potential side effect. pediatriconcall.comnih.govwebmd.com The mechanism involves the inhibition of cholinergic nerve signals that are essential for coordinated contractions of the intestinal smooth muscle, thereby slowing the transit of intestinal contents. researchgate.net Caution is advised when administering antihistamines with anticholinergic effects to patients with pre-existing gastrointestinal obstructive disorders. drugs.comdrugs.com

Urinary System Effects (e.g., Urinary Retention)

The anticholinergic effects of triprolidine can significantly affect the urinary system. The process of micturition is heavily dependent on parasympathetic (cholinergic) stimulation, which causes the detrusor muscle of the bladder wall to contract. ucalgary.ca

By blocking muscarinic receptors in the bladder, triprolidine can impair detrusor muscle contraction, leading to incomplete bladder emptying and urinary retention. ucalgary.caresearchgate.net This effect is a known complication of drugs with anticholinergic properties, particularly in elderly patients or those with underlying conditions such as benign prostatic hyperplasia. drugs.comresearchgate.net Consequently, difficult or painful urination has been reported in association with triprolidine use. drugs.com

Receptor Occupancy Studies and Kinetics

Triprolidine functions as a competitive antagonist, or more accurately, an inverse agonist, at the histamine H1 receptor. drugbank.comnih.gov It binds to these receptors on effector cells in various tissues, including the respiratory tract, blood vessels, and gastrointestinal tract, thereby blocking the actions of endogenous histamine. drugbank.compatsnap.com Studies using neuronal cultures have suggested a high constitutive activity of the H1 receptor, where inverse agonists like triprolidine can produce a response even in the absence of histamine. patsnap.com

Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and elimination of triprolidine. The compound is rapidly absorbed following oral administration. drugbank.com

Table 1: Pharmacokinetic Parameters of Triprolidine

| Parameter | Value | Source |

|---|---|---|

| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 2.0 hours | nih.govnih.govnih.gov |

| Elimination Half-Life (t1/2) | ~4.0 hours (Range: 2.1 ± 0.8 to 4.1 hours) | nih.govnih.govnih.govresearchgate.net |

| Peak Serum Concentration (Cmax) for 2.5 mg dose | 8.4 - 9.5 ng/mL | nih.govnih.gov |

| Peak Serum Concentration (Cmax) for 5.0 mg dose | 14.3 ng/mL | nih.gov |

| Urinary Excretion (unchanged drug over 24 hrs) | ~1.3% | nih.gov |